Ditert-butyl cyclohexane-1,3-diyldicarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHWDQDLAEYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditert-butyl cyclohexane-1,3-diyldicarbamate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,3-diol with tert-butyl isocyanate. The reaction typically occurs under anhydrous conditions and may require the use of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The carbamate group participates in nucleophilic reactions, particularly with activated aromatic substrates.
Example Reaction:
tert-Butyl (3-aminocyclohexyl)carbamate (2.4 g, 9.34 mmol) reacted with 2-fluoro-3-nitrotoluene (1.3 g, 9.34 mmol) in DMF at 130°C for 6 hours, yielding trans- and cis-tert-butyl (3-((2-methyl-6-nitrophenyl)amino)cyclohexyl)carbamate isomers. The isomers were separated via column chromatography .
| Reaction Type | Conditions | Products |
|---|---|---|
| Aromatic Substitution | DMF, 130°C, 6 h | Trans isomer (1-5) and cis isomer (1-6) |
Characterization Data:
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Trans Isomer (1-5): (DMSO-d₆, 400 MHz): δ 7.79 (dd, J = 1.2/7.2 Hz, 1H), 2.32 (s, 3H), 1.35 (s, 9H) .
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Cis Isomer (1-6): Distinct splitting patterns in confirmed stereochemical differences .
Mechanistic Notes:
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The reaction proceeds via nucleophilic attack of the amine on the electron-deficient aromatic ring.
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Steric hindrance from the tert-butyl group influences regioselectivity and isomer distribution.
Conformational Effects on Reactivity
The tert-butyl groups induce significant conformational locking of the cyclohexane ring, favoring equatorial positioning due to 1,3-diaxial strain (A-value ~5 kcal/mol) . This impacts elimination and substitution pathways:
Key Findings:
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E2 vs E1 Elimination: In derivatives like 1-bromo-4-tert-butylcyclohexane, the bulky group hinders anti-coplanar alignment required for E2, favoring E1 mechanisms in certain solvents (e.g., tBuOK/tBuOH) .
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Rate Differences: For trans-4-tert-butylcyclohexyl bromides, E2 elimination is slower (k<sub>cis/ax</sub>/k<sub>trans/eq</sub> ≈ 10) due to restricted conformational mobility .
Implications for Dicarbamate Reactivity:
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Steric shielding from tert-butyl groups may slow nucleophilic attacks on the carbamate carbonyl.
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Conformational locking could stabilize specific transition states in multi-step syntheses.
Stability and Functional Group Compatibility
Scientific Research Applications
Ditert-butyl cyclohexane-1,3-diyldicarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ditert-butyl cyclohexane-1,3-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Cyclohexane-1,4-diyldicarbamate
Ditert-butyl (1r,4r)-cyclohexane-1,4-diyldicarbamate (CAS 1388893-13-7, QM-3225) is a positional isomer with carbamate groups at the 1,4-positions of the cyclohexane ring. Key differences include:
- Thermal Stability : Both isomers share tert-butyl groups, which enhance thermal stability, but the 1,4-isomer’s spatial arrangement may reduce steric hindrance in polymerization reactions .
Substituent Variations: Benzyl tert-Butyl Cyclohexane-1,3-diyldicarbamate
Benzyl tert-butyl ((1S,3R)-cyclohexane-1,3-diyl)dicarbamate (CAS 1261225-49-3, C₁₉H₂₈N₂O₄) replaces one tert-butyl group with a benzyl moiety. Notable contrasts include:
- Polarity and Solubility : The benzyl group increases aromaticity and polarity, lowering the predicted boiling point (507.4°C vs. higher for the ditert-butyl variant) and altering solubility in organic solvents .
Core Structure Analogs: Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione derivatives, such as 2-benzylcyclohexane-1,3-dione, are foundational to herbicides and enzyme inhibitors. Unlike dicarbamates, these ketones exhibit strong chelation with ferrous ions, enabling 4-hydroxyphenylpyruvate deoxygenase inhibition . The carbamate group in Ditert-butyl cyclohexane-1,3-diyldicarbamate likely reduces metal-binding capacity but increases hydrolytic stability compared to diketones .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Reactivity and Functional Comparisons
Key Research Findings
- Synthetic Utility: this compound’s tert-butyl groups facilitate steric protection in multi-step syntheses, as seen in Suzuki-Miyaura cross-coupling reactions of related bisquinazolinones .
- Biological Potential: While direct studies are lacking, structurally related carbamates show antibacterial and enzymatic modulation activities, implying unexplored pharmacological avenues .
Biological Activity
Ditert-butyl cyclohexane-1,3-diyldicarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores its biological activity through various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 298.37 g/mol
The compound features a cyclohexane backbone with two tert-butyl carbamate groups attached at the 1 and 3 positions, which may influence its solubility and interaction with biological systems.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, hydroxypyridinone-diamine hybrids have shown significant capabilities in trapping reactive carbonyl species and reactive oxygen species, which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD) . These properties suggest that this compound may also possess similar mechanisms of action.
Table 1: Comparison of Neuroprotective Activities
| Compound | Reactive Species Trapping | CNS Activity Score | ADME Properties |
|---|---|---|---|
| Hydroxypyridinone-Diamine | High | +2 | Favorable |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound is also under investigation. Similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, CBL0137 has been shown to cure mice infected with trypanosomes by modulating cellular pathways that lead to cancer cell death . This suggests that the biological activity of this compound may extend to anticancer effects.
Case Studies and Research Findings
Case Study 1: Neuroprotection in PC12 Cells
A study involving PC12 cells (a model for neuronal cells) indicated that compounds with similar structures to this compound could effectively prevent methylglyoxal-induced apoptosis. The mechanism was attributed to their ability to reduce oxidative stress and chelate biometals .
Case Study 2: Anticancer Activity Assessment
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative of di-tert-butyl hydrazine demonstrated significant cytotoxicity against human cancer cells by inducing apoptosis via mitochondrial pathways . This highlights a potential avenue for further research into the anticancer properties of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare ditert-butyl cyclohexane-1,3-diyldicarbamate, and how do reaction conditions influence stereochemical outcomes?
- The synthesis typically involves carbamate formation between cyclohexane-1,3-diamine derivatives and di-tert-butyl dicarbonate. Steric hindrance from the tert-butyl groups necessitates precise control of temperature and solvent polarity to minimize side reactions (e.g., epimerization). NMR spectroscopy (¹H/¹³C) and chiral HPLC are critical for confirming stereochemistry, particularly distinguishing between cis/trans isomers .
Q. Which analytical techniques are most effective for characterizing this compound and resolving its isomers?
- High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, NOESY) resolves spatial arrangements of substituents. For isomer separation, chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) are optimal, leveraging differences in hydrogen bonding and steric interactions .
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
- The tert-butyl carbamate (Boc) group provides moderate stability in acidic conditions but is labile under strong acids (e.g., TFA) or prolonged basic conditions. Kinetic studies using pH-varied NMR or UV-Vis spectroscopy can quantify hydrolysis rates, with degradation products identified via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role as a cross-linking agent in polymer composites?
- This compound acts as a cross-linker via thermal decomposition of the Boc groups, generating reactive intermediates that form covalent bonds with polymer chains (e.g., polyvinyl chloride). TGA-DSC studies reveal activation energies for decomposition, while tensile strength assays quantify improvements in material robustness .
Q. How can enantioselective extraction systems be optimized using ditert-butyl derivatives for chiral separations?
- The compound’s bulky tert-butyl groups enhance chiral recognition in host-guest complexes (e.g., with cyclodextrins). Systematic variation of molar ratios (e.g., D-tartaric acid ditert-butyl ester to HP-β-CD) and phase-transfer conditions (pH, solvent polarity) maximizes enantiomeric excess (ee), validated by circular dichroism (CD) spectroscopy .
Q. What are the pyrolysis pathways of this compound, and how do they compare to related dicarboxylates?
- Pyrolysis under inert gas (N₂) generates isobutylene and CO₂ via radical intermediates, identified by GC-MS. Comparative studies with cyclohexane-1,2-dicarboxylates show distinct fragmentation patterns due to differences in ring strain and substituent orientation, as modeled by DFT calculations .
Q. Can this compound serve as a precursor for bioactive heterocycles, and what methodologies validate its utility?
- The compound undergoes nucleophilic substitution with amines or thiols to form imidazolidinones or thiazolidinones, respectively. Reaction progress is monitored by in-situ IR spectroscopy, while cytotoxicity assays (e.g., MTT) evaluate derived heterocycles for antimicrobial or kinase-inhibitory activity .
Data Contradiction & Resolution
Q. Discrepancies in reported thermal stability of cross-linked polymers: How do synthesis protocols affect outcomes?
- Conflicting data on thermal stability (TGA) may arise from variations in cross-linking agent ratios (e.g., 90:9:1 polymer:agent:peroxide) or curing temperatures. Replicating studies with controlled DSC ramping rates and standardized gel-fraction measurements resolves inconsistencies .
Q. Why do different studies report varying enantioselectivity for ditert-butyl derivatives in chiral separations?
- Disparities stem from solvent polarity effects on host-guest binding (e.g., ethanol vs. water) or impurities in selector synthesis. Purity assessments via elemental analysis and enantiomeric excess (ee) calibration with chiral columns address these issues .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of cyclohexane protons and tert-butyl groups .
- Stability Testing : Conduct accelerated aging studies (40–80°C, 75% RH) with LC-MS monitoring to predict shelf-life .
- Polymer Applications : Optimize cross-linking via response surface methodology (RSM) to balance thermal stability and mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
